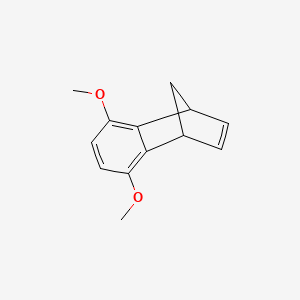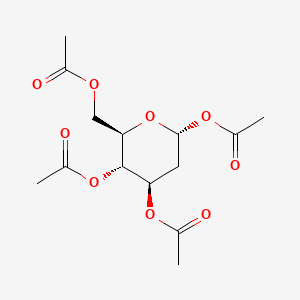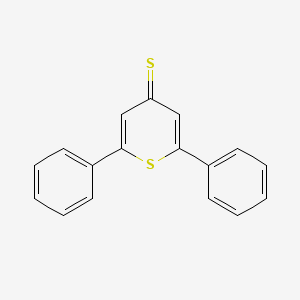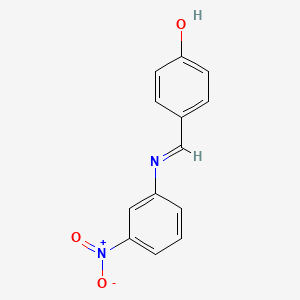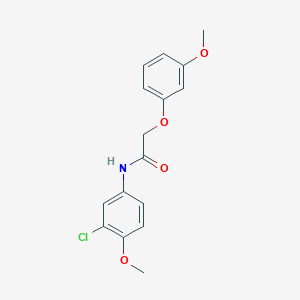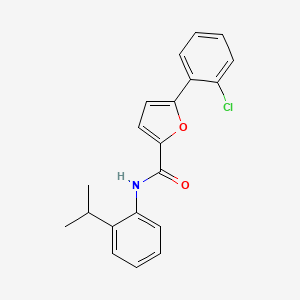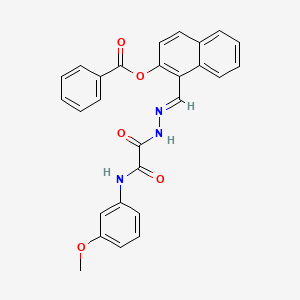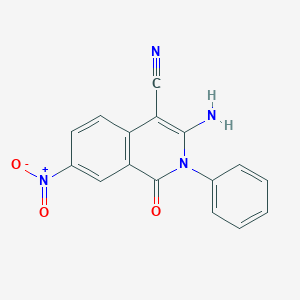
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone: is a synthetic organic compound that belongs to the isoquinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyanation: Introduction of the cyano group.
Amination: Introduction of the amino group.
Cyclization: Formation of the isoquinolinone core.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Various substitution reactions could occur, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatics: Compounds with nitro groups on aromatic rings.
Aminoaromatics: Compounds with amino groups on aromatic rings.
Uniqueness
- The combination of amino, cyano, and nitro groups on the isoquinolinone core makes it unique and potentially useful for specific applications.
Properties
CAS No. |
130651-65-9 |
|---|---|
Molecular Formula |
C16H10N4O3 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
InChI Key |
AERZRUQHHWAPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


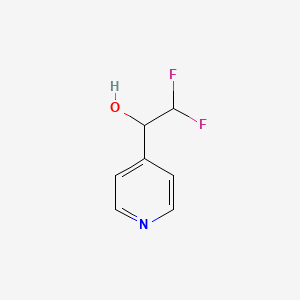

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
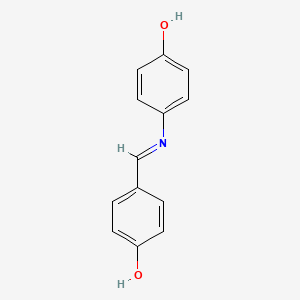
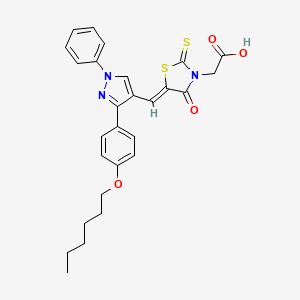
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
